(R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
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Overview
Description
®-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with glycine, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts such as palladium and specific solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are crucial to ensure high yield and purity. Advanced purification techniques such as crystallization and chromatography are employed to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and pharmacological properties.
Scientific Research Applications
Chemistry: In chemistry, ®-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to bind to specific receptors makes it a valuable tool in understanding receptor-ligand interactions and signaling pathways.
Medicine: Medically, the compound is investigated for its potential therapeutic effects. Its structural similarity to other benzodiazepines suggests possible applications in treating anxiety, insomnia, and other neurological disorders .
Industry: In the industrial sector, ®-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one is used in the development of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of ®-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the benzodiazepine site on the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron . This results in the calming and sedative effects commonly associated with benzodiazepines.
Comparison with Similar Compounds
Chlordiazepoxide: Known for its anxiolytic and sedative properties.
Diazepam: Widely used for its anticonvulsant and muscle relaxant effects.
Oxazepam: Utilized for its anxiolytic and hypnotic properties.
Properties
Molecular Formula |
C15H13N3O |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(3R)-3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H13N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9,14H,16H2,(H,17,19)/t14-/m1/s1 |
InChI Key |
GLUWBSPUUGLXCW-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N[C@H](C(=O)NC3=CC=CC=C32)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)N |
Origin of Product |
United States |
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